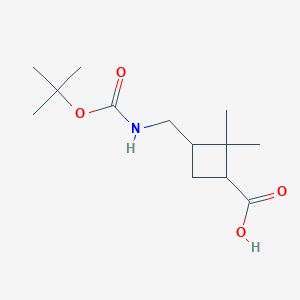
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxy group, and a carboxylic acid group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which uses green strategies and metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthyridines.
Aplicaciones Científicas De Investigación
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in treating bacterial infections.
Industry: Utilized in the production of light-emitting diodes (LEDs) and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Gemifloxacin: Another naphthyridine derivative used as an antibiotic.
8-hydroxy-1,5-naphthyridine-2-carboxylic acid: Known for its coordination chemistry applications.
Uniqueness
8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties.
Propiedades
Número CAS |
921761-02-6 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
8-cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-11-7-10(14(17)18)16-13-9(11)5-6-15-12(13)8-3-4-8/h5-8H,2-4H2,1H3,(H,17,18) |
Clave InChI |
LUFDJEYVIHTSRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=C1C=CN=C2C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)


![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)

![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)
